2-amino-3-ethoxybenzene-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of aromatic thiols, such as AEBT, is a rather poorly explored area of organosulfur chemistry . Classical methods for the introduction of the SH-groups into various aromatic compounds are based on the interaction of arenes with sulfur or its inorganic derivatives .Molecular Structure Analysis

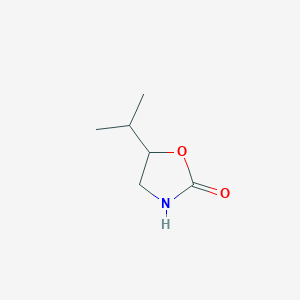

The molecular formula of AEBT is C8H11NOS, and its molecular weight is 169.2. The structure determination of small molecule compounds like AEBT can be achieved using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-amino-3-ethoxybenzene-1-thiol serves as a valuable building block in organic synthesis. Researchers utilize it to create novel compounds with potential pharmaceutical applications. By modifying its structure, scientists can design analogs for drug development. For instance, derivatives of this compound have been explored as anti-inflammatory agents .

Coordination Chemistry and Metal Complexes

2-amino-3-ethoxybenzene-1-thiol can coordinate with transition metals to form stable complexes. These complexes find applications in catalysis, material science, and bioinorganic chemistry. Researchers study their reactivity, stability, and potential biological activities.

Mechanism of Action

Target of Action

Similar compounds such as 2-aminothiazole derivatives have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These include breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells .

Mode of Action

It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The study of metabolic, regulatory, and signal transduction pathways and networks constructed based on the annotation of the genome and experimental data can provide insights into the reaction of biological systems to changes in the environment, genetic disorders, or mutations .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the drug’s behavior in the body, including its absorption, distribution, metabolism, and excretion .

Result of Action

It’s worth noting that local anesthetics, which are structurally similar, block nerve conduction and interact directly with specific receptors on the na+ channel, inhibiting na+ ion influx and impairing the propagation of the action potential in axons .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-ethoxybenzene-1-thiol involves the reaction of 2-nitro-3-ethoxybenzene with thiol followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-nitro-3-ethoxybenzene", "Thiol" ], "Reaction": [ "Step 1: 2-nitro-3-ethoxybenzene is reacted with thiol in the presence of a base such as sodium hydroxide to form 2-amino-3-ethoxybenzene-1-thiol.", "Step 2: The nitro group in the product is reduced to an amino group using a reducing agent such as iron and hydrochloric acid." ] } | |

CAS RN |

91074-49-6 |

Product Name |

2-amino-3-ethoxybenzene-1-thiol |

Molecular Formula |

C8H11NOS |

Molecular Weight |

169.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.